molecular formula C16H13NO2 B12569510 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide CAS No. 562103-29-1

4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide

Katalognummer: B12569510
CAS-Nummer: 562103-29-1
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: VHWMXYDSXKINQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide is an organic compound with a unique structure that includes a hydroxypropynyl group attached to a benzamide framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide typically involves the reaction of 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-Oxo-1-propyn-1-yl)-N-phenylbenzamide.

    Reduction: Formation of 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. The hydroxypropynyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide framework can interact with various receptors, modulating their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid
  • 4-(3-Hydroxy-1-propyn-1-yl)benzaldehyde
  • 4-Hydroxy-4-(3-hydroxy-1-propyn-1-yl)-2,5-cyclohexadien-1-one

Uniqueness

4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

562103-29-1

Molekularformel

C16H13NO2

Molekulargewicht

251.28 g/mol

IUPAC-Name

4-(3-hydroxyprop-1-ynyl)-N-phenylbenzamide

InChI

InChI=1S/C16H13NO2/c18-12-4-5-13-8-10-14(11-9-13)16(19)17-15-6-2-1-3-7-15/h1-3,6-11,18H,12H2,(H,17,19)

InChI-Schlüssel

VHWMXYDSXKINQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.